molecular formula C11H9N3O3 B6385466 5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261928-97-5

5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385466
CAS No.: 1261928-97-5
M. Wt: 231.21 g/mol
InChI Key: LZTMVKWQPQNNJX-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and an aminocarbonylphenyl group at the 5 position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3-aminocarbonylphenylboronic acid with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as palladium and specific solvents to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The hydroxyl and aminocarbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminocarbonylphenyl)picolinic acid: Contains a picolinic acid moiety instead of a pyrimidine ring.

    3-Aminocarbonylphenylboronic acid: Lacks the pyrimidine ring and hydroxyl groups.

Uniqueness

5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both hydroxyl and aminocarbonyl groups on a pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-9(15)7-3-1-2-6(4-7)8-5-13-11(17)14-10(8)16/h1-5H,(H2,12,15)(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTMVKWQPQNNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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